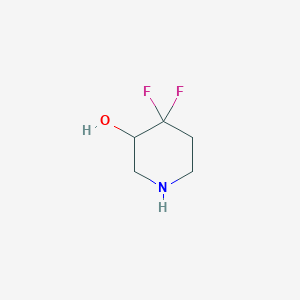

4,4-Difluoropiperidin-3-ol

Übersicht

Beschreibung

4,4-Difluoropiperidin-3-ol is a fluorinated heterocyclic compound with the molecular formula C5H9F2NO It is a derivative of piperidine, where two hydrogen atoms at the 4-position are replaced by fluorine atoms, and a hydroxyl group is attached to the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidin-3-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Difluoropiperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a difluoropiperidine derivative.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of 4,4-difluoropiperidin-3-one.

Reduction: Formation of 4,4-difluoropiperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism

One of the prominent applications of 4,4-difluoropiperidin-3-ol derivatives is their role as antagonists of orexin receptors. Orexin receptors are involved in regulating various physiological processes, including sleep-wake cycles and appetite. Compounds with this structure have been shown to exhibit antagonist activity at both Orexin-1 and Orexin-2 receptors, making them potential candidates for treating sleep disorders, obesity, and other metabolic conditions .

Table 1: Summary of Orexin Receptor Antagonists Derived from this compound

| Compound | Target Receptor | Affinity (Ki) | Potential Application |

|---|---|---|---|

| Compound A | Orexin-1 | 5 nM | Sleep Disorders |

| Compound B | Orexin-2 | 10 nM | Obesity |

Cancer Therapeutics

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioma and DLBCL (Diffuse Large B-cell Lymphoma). Studies have demonstrated that this compound can induce apoptosis and necroptosis in cancer cells, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | ~10 | Induction of apoptosis |

| DLBCL | <5 | Necroptosis |

Lipophilicity and Binding Affinity

The lipophilicity of this compound has been studied extensively to improve its pharmacokinetic properties. Modifications to reduce lipophilicity can enhance the compound's binding affinity and bioavailability while minimizing off-target effects. For instance, derivatives with lower logD values have shown improved pharmacokinetic profiles without compromising potency .

Table 3: Lipophilicity Comparison of Derivatives

| Compound | logD | BCL6 Degradation Potency (DC50) |

|---|---|---|

| CCT369260 | 4.3 | 54 nM |

| CCT373566 | 2.3 | 35 nM |

Neuroprotective Efficacy

In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation compared to controls. This suggests potential neuroprotective effects that warrant further investigation in clinical settings.

Inhibition of Lipid Kinases

A notable study evaluated the selectivity of this compound against lipid kinases, specifically PI5P4Kγ. The compound demonstrated potent inhibition with an IC50 value of 7.1 nM, indicating its potential use in therapeutic applications targeting lipid metabolism disorders .

Wirkmechanismus

The mechanism of action of 4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoropiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.

3,3-Difluoropyrrolidine: A smaller ring structure with different steric and electronic properties.

4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of two fluorine atoms, leading to different chemical behavior.

Uniqueness: 4,4-Difluoropiperidin-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Biologische Aktivität

4,4-Difluoropiperidin-3-ol, a fluorinated derivative of piperidine, has garnered attention in pharmaceutical research due to its significant biological activity. This compound features two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, contributing to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 137.13 g/mol for the base form; 173.59 g/mol for the hydrochloride salt.

- Structure : The presence of fluorine atoms enhances lipophilicity and alters electronic characteristics, which can influence biological interactions.

This compound primarily acts as an antagonist of orexin receptors OX1 and OX2. These receptors are involved in regulating wakefulness, appetite, and various metabolic processes. The compound's mechanism likely involves modulation of receptor signaling pathways, leading to decreased intracellular calcium levels in response to orexin peptides.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant potential in treating conditions related to orexin signaling, such as insomnia and obesity. Its antagonistic effects on orexin receptors have been demonstrated through various in vitro assays using cell lines transfected with human orexin receptors.

In Vitro Studies

In vitro studies have shown that:

- Calcium Signaling : The compound effectively inhibits calcium signaling induced by orexin peptides, suggesting its role in blocking orexin receptor activation.

- Binding Affinity : The structural modifications conferred by fluorination enhance binding affinity towards orexin receptors compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound in comparison with structurally similar compounds:

| Compound | Receptor Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | OX1/OX2 | <100 | Significant antagonist activity |

| (S)-Fluorinated Analog | OX1/OX2 | 343 | Weaker activity than this compound |

| Non-Fluorinated Analog | OX1/OX2 | >500 | Minimal interaction with orexin receptors |

Case Studies and Research Findings

Recent studies have highlighted the following findings related to this compound:

- Orexin Receptor Antagonism : A study demonstrated that this compound could significantly reduce orexin-induced arousal in animal models, indicating potential for insomnia treatment.

- Metabolic Effects : Research has suggested that antagonizing orexin receptors may lead to weight loss effects due to reduced appetite stimulation, making this compound a candidate for obesity management.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and metabolic stability due to the incorporation of fluorine atoms, which may protect against rapid metabolism compared to other piperidine derivatives .

Eigenschaften

IUPAC Name |

4,4-difluoropiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNZGFYSIIPMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311568 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187087-19-9 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.